molecular formula C14H9NO2S B1518876 4-[(2-Cyanophenyl)sulfanyl]benzoic acid CAS No. 1021236-88-3

4-[(2-Cyanophenyl)sulfanyl]benzoic acid

Cat. No.: B1518876
CAS No.: 1021236-88-3
M. Wt: 255.29 g/mol
InChI Key: KXOKZLLQIKJLJD-UHFFFAOYSA-N
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Description

4-[(2-Cyanophenyl)sulfanyl]benzoic acid is a sulfur-containing benzoic acid derivative characterized by a sulfanyl (thioether) group bridging a benzoic acid moiety and a 2-cyanophenyl substituent. The cyano group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which influence the compound's electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

4-(2-cyanophenyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c15-9-11-3-1-2-4-13(11)18-12-7-5-10(6-8-12)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOKZLLQIKJLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-Cyanophenyl)sulfanyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈N₂O₂S
  • SMILES : C1=CC=C(C=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2C#N
  • InChI Key : ZDGHXKZQGZKJNN-UHFFFAOYSA-N

The presence of the cyanophenyl and sulfanyl groups contributes to the compound's unique chemical reactivity and biological interactions.

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of biochemical pathways. Notably, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune response modulation and tryptophan metabolism.

Pharmacological Properties

The compound has been evaluated for several pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit cell growth in various cancer cell lines, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways.

Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Inhibition of cell growth in A549 cell lines
Anti-inflammatory Inhibition of COX-2 and sEH enzymes
Enzyme Inhibition IDO1 inhibition leading to altered immune responses

Anticancer Potential

Research has demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have shown significant efficacy against various cancer types, with IC₅₀ values indicating substantial inhibition of cell proliferation.

Anti-inflammatory Mechanisms

In vitro studies have highlighted the compound's potential as a COX-2 inhibitor. Related compounds were tested for their ability to modulate nitric oxide production in endothelial cells, demonstrating an influence on inflammatory pathways.

Comparative Analysis with Similar Compounds

When compared to other aryl sulfanyl benzoic acids, such as 4-(N-(2-cyanobenzyl)-N-(4-methoxybenzyl)sulfamoyl)benzoic acid, this compound shows distinct biological activity profiles due to the presence of the cyanophenyl group. This structural feature may enhance its reactivity and interaction with biological targets, potentially leading to unique therapeutic applications.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Molecular Weight Functional Groups Notable Interactions
4-[(2-Cyanophenyl)sulfanyl]benzoic acid 2-cyanophenyl, sulfanyl, benzoic acid ~271.28 (calc.) Cyano, thioether, carboxylic acid Potential H-bonds, π-π stacking
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid 2-bromobenzyl, tetrazole, sulfanyl 383.23 Bromo, tetrazole, thioether, carboxylic acid O–H⋯N, C–H⋯O H-bonds; C–Br⋯π, π-π stacking
4-[(4-Chlorophenyl)sulfanyl]benzoic acid 4-chlorophenyl, sulfanyl 264.73 Chloro, thioether, carboxylic acid
4-[(4-carboxyphenyl)disulfanyl]benzoic acid Disulfanyl, benzoic acid 306.36 Disulfide, carboxylic acid S–S bond, H-bonding
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid 4-methylphenyl, sulfonamide 291.32 Sulfonamide, methyl, carboxylic acid Soluble in DMSO, chloroform

Key Observations :

  • Sulfur Linkage: The sulfanyl group in the target compound contrasts with sulfonyl (), sulfonamide (), and disulfanyl () groups in analogs.
  • Substituent Effects: The 2-cyanophenyl group likely induces greater steric hindrance and electronic polarization compared to 4-chlorophenyl () or 4-methylphenyl ().
  • Ring Systems : The tetrazole ring in introduces additional hydrogen-bonding sites and π-stacking capacity, absent in the target compound.

Key Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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